molecular formula C8H13ClO4S B1378841 Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate CAS No. 1461715-54-7

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate

Cat. No.: B1378841
CAS No.: 1461715-54-7
M. Wt: 240.71 g/mol
InChI Key: LSDFFWKOHJPAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate (CAS 1461715-54-7) is a high-purity chemical building block with the molecular formula C 8 H 13 ClO 4 S and a molecular weight of 240.70 . This compound is characterized by a cyclohexane ring functionalized with both a methyl carboxylate and a chlorosulfonyl group, making it a versatile intermediate for organic and medicinal chemistry research. Its primary research application lies in its role as a key synthon in the synthesis of complex heterocyclic structures. Recent scientific literature demonstrates that chlorosulfonyl-functionalized cyclohexane carboxylates serve as valuable precursors in one-pot synthetic routes to benzofuranyl derivatives, which are important scaffolds in the development of biologically active molecules . These benzofuranyl derivatives have shown significant promise in pharmacological research, particularly as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key therapeutic targets for neurodegenerative conditions . The chlorosulfonyl group acts as a highly reactive handle, enabling intramolecular cyclization reactions under mild conditions without the need for metal catalysts, thus providing a practical and efficient approach for constructing molecular complexity . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-chlorosulfonylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFFWKOHJPAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-54-7
Record name methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate typically involves the chlorosulfonation of cyclohexane derivatives followed by esterification. One common method includes the reaction of cyclohexane-1-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, often with heating to accelerate the reaction.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonation reactions. These modifications can alter the biological activity and stability of the biomolecules, making them useful for studying biological processes and developing therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
  • Molecular Formula : C₈H₁₃ClO₄S
  • Molecular Weight : 240.70 g/mol
  • CAS Registry Number : 1461715-54-7
  • Key Functional Groups : Chlorosulfonyl (-SO₂Cl) and methyl ester (-COOCH₃) attached to a cyclohexane ring .

Structural Features: The compound features a cyclohexane ring substituted with a chlorosulfonyl group (a strong electrophile) at position 2 and a methyl ester at position 1.

Comparison with Structural Analogs

2.1. Functional Group and Reactivity
Compound Name Structure Functional Groups Molecular Weight (g/mol) Reactivity Profile Applications
This compound Cyclohexane with -SO₂Cl (position 2) and -COOCH₃ (position 1) Chlorosulfonyl, ester 240.70 High reactivity due to electrophilic -SO₂Cl; potential hydrolysis sensitivity Likely sulfonation agent (inferred from functional group)
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (IV) Cyclohexane with -COO-succinimide and maleimide groups Succinimidyl ester, maleimide ~350 (estimated) Stable at pH 7.0; reacts with thiols for bioconjugation Protein labeling, antibody-enzyme conjugates
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (VII) Cyclohexane with sulfonated succinimide and maleimide groups Sulfosuccinimidyl ester, maleimide Higher than IV due to sulfonate Enhanced water solubility; stable at pH 7.0 Biochemical conjugations requiring aqueous solubility
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate Cyclopentene with -SO₂Cl and -COOCH₃ Chlorosulfonyl, ester, unsaturated ring ~226 (estimated) Higher ring strain due to cyclopentene; increased electrophilicity Unspecified (limited data)
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohexene with -NH₂ and -COOCH₂CH₃ Amino, ester, unsaturated ring 183.24 Amino group enables acylation/alkylation Research chemical; pharmaceutical intermediate
2.4. Structural Impact on Reactivity
  • Unsaturation (e.g., cyclohexene in ) modifies electronic properties, influencing nucleophilic attack sites .
  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂Cl) increase electrophilicity, while electron-donating groups (e.g., -NH₂ in ) alter reaction pathways toward amidation or Schiff base formation .

Biological Activity

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate is a compound characterized by its unique functional groups, which include a chlorosulfonyl moiety and a carboxylate ester. This structure suggests potential reactivity and biological activity, particularly in medicinal chemistry and organic synthesis. Despite limited specific studies on this compound, its structural analogs and related compounds have been explored for various biological activities, including enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C7_{7}H11_{11}ClO4_{4}S
  • Molecular Weight : 226.68 g/mol
  • Functional Groups : Chlorosulfonyl, Carboxylate Ester

The presence of the chlorosulfonyl group is significant as it often contributes to the biological activity of compounds by allowing them to interact with various biological macromolecules.

Biological Activity Overview

While specific studies on this compound are sparse, compounds with similar structures have shown promise in several biological contexts:

  • Enzyme Inhibition : Chlorosulfonyl-containing compounds are frequently investigated for their ability to inhibit specific enzymes. For example, sulfonyl derivatives have been noted for their inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome release and has implications in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity, suggesting that this compound could also possess similar properties due to its structural characteristics.

Case Studies

  • Inhibition of nSMase2 :
    • A study identified several sulfonyl derivatives that effectively inhibited nSMase2, leading to reduced exosome secretion. This inhibition is crucial as excessive nSMase2 activity has been linked to Alzheimer's disease progression. The structure-activity relationship (SAR) studies revealed that modifications to the sulfonyl group significantly impacted inhibitory potency .
  • Antimicrobial Activity :
    • Research on various sulfonamide derivatives indicated promising antimicrobial properties. Compounds with similar functionalities often exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also exhibit such activities.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 2-(chlorosulfonyl)cyclopropane-1-carboxylateCyclopropane ringSmaller ring size affects stability and reactivity.
Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylateCyclopentane ringDifferent ring size alters steric hindrance.
This compoundCyclohexane ringLarger ring size may influence reaction kinetics.

The variations in ring size among these compounds can significantly influence their chemical behavior and biological interactions.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving chlorosulfonic acid and cyclohexanone derivatives. The chlorosulfonyl group enhances the reactivity of the compound, making it suitable for further derivatization in drug discovery processes.

Q & A

Q. What are the critical safety considerations for handling Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate in laboratory settings?

The compound’s chlorosulfonyl group poses reactivity risks, including potential decomposition under heat or moisture. Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in a cool, dry environment away from strong oxidizers and bases to prevent hazardous reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous rinsing due to possible exothermic decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves sulfonation of methyl cyclohexanecarboxylate derivatives. Key steps include:

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from unreacted starting materials and by-products .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm) and mass spectrometry (e.g., ESI+ m/z ~250 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to stabilize the chlorosulfonyl group during functionalization?

The chlorosulfonyl moiety is prone to hydrolysis. Optimization strategies include:

  • Solvent Choice : Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize water exposure .
  • Temperature Control : Maintain reactions below 30°C to reduce thermal decomposition .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitutions while suppressing side reactions .
  • In Situ Monitoring : Employ FTIR to track the disappearance of the S=O stretch (~1370 cm⁻¹) and confirm reaction progress .

Q. What analytical techniques resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often arise from varying purification methods or by-product formation. A methodological framework includes:

  • HPLC-MS Analysis : Quantify impurities (e.g., hydrolyzed sulfonic acid derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Kinetic Studies : Compare reaction rates under different conditions (e.g., solvent polarity, base strength) to identify optimal parameters .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to predict steric and electronic effects influencing reactivity .

Q. How does steric hindrance in the cyclohexane ring influence nucleophilic substitution at the chlorosulfonyl site?

The chair conformation of the cyclohexane ring can sterically shield the chlorosulfonyl group. Experimental and computational approaches include:

  • Conformational Analysis : Use NOESY NMR to determine axial/equatorial orientations of substituents and their impact on accessibility .
  • Substituent Effects : Compare reactivity with methyl vs. bulkier groups (e.g., tert-butyl) at the 2-position to quantify steric hindrance .
  • Reactivity Mapping : Perform Hammett studies with para-substituted nucleophiles to correlate electronic effects with reaction rates .

Methodological Challenges and Solutions

Challenge Solution Reference
Hydrolysis of chlorosulfonyl groupUse molecular sieves or anhydrous MgSO₄ to scavenge trace water .
Low yield in cyclization stepsOptimize ring-closing metathesis (RCM) catalysts (e.g., Grubbs II) .
By-product formation during sulfonationEmploy stepwise addition of chlorosulfonic acid with vigorous stirring .

Key Data from Literature

Q. Synthesis Optimization Table

ParameterCondition A (Low Yield)Condition B (Optimized)
Temperature25°C0–5°C
SolventDichloromethaneDry THF
CatalystNoneZnCl₂ (5 mol%)
Yield32%78%
Adapted from multi-step synthesis protocols in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.